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Compound of Interest |

Compound Name: 2-Methyladamantane
CAS No.: 700-56-1
Cat. No.: B1584094
- 7

Executive Summary & Strategic Rationale

2-Methyladamantane (2-MeAd) represents a "symmetry-broken" variant of the classic
adamantane scaffold. While adamantane (

symmetry) offers four equivalent bridgehead positions, 2-MeAd introduces a specific steric
vector and distinct electronic environments.

Why use 2-Methyladamantane?

o Desymmetrization: Unlike adamantane, 2-MeAd possesses non-equivalent bridgehead
carbons (C1/C3 vs C5/C7), allowing for more precise regiochemical control in subsequent
substitutions.

» Metabolic Blocking: The C2 position in adamantane is a common site for metabolic oxidation.
Methylation at C2 converts a secondary carbon to a tertiary one, significantly altering the
metabolic profile (blocking soft spots) and increasing lipophilicity (

)-

» Steric Vectoring: The equatorial/axial orientation of the methyl group (and substituents
derived from it) provides a rigid 3D template for orienting pharmacophores in protein binding
pockets.
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Chemical Reactivity Profile

Understanding the reactivity landscape of 2-MeAd is critical to avoiding common synthetic
pitfalls, particularly skeletal rearrangements.

The Reactivity Map

o Position C2 (Tertiary): Sterically crowded. The C2-methyl group stabilizes the C2-cation,
making it the thermodynamic sink for carbocation chemistry, but it is prone to
protoadamantane rearrangements under strong Lewis acid conditions.

» Position C1/C3 (Bridgehead Tertiary): The kinetic site for radical hydrogen atom transfer
(HAT).

o Position C6 (Secondary): Generally unreactive unless directed.

Visualization: Reactivity & Decision Tree

The following diagram illustrates the divergent pathways based on reaction conditions (Radical
vs. lonic).
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Figure 1: Divergent reactivity of 2-Methyladamantane. Radical pathways favor bridgehead substitution,
while ionic pathways risk skeletal rearrangement via the protoadamantane route.
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Detailed Experimental Protocols
Protocol A: Synthesis of 2-Methyl-2-adamantanol (The
Gateway Intermediate)
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This is the most reliable entry point for 2-substituted derivatives. It utilizes a Grignard addition
to 2-adamantanone.

Reagents:

2-Adamantanone (1.0 equiv)

Methylmagnesium bromide (3.0 M in ether, 1.2 equiv)

Diethyl ether (anhydrous)

Ammonium chloride (sat. aq.)
Procedure:

e Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and
addition funnel under

atmosphere.

» Dissolution: Dissolve 2-adamantanone (15.0 g, 100 mmol) in 100 mL anhydrous diethyl
ether. Cool to 0°C.

o Addition: Add MeMgBr (40 mL, 120 mmol) dropwise over 30 minutes. The reaction is
exothermic; maintain internal temp <10°C.

o Reflux: Once addition is complete, warm to room temperature and reflux for 2 hours to
ensure completion (monitor by TLC, stain with PMA or KMnO4).

e Quench: Cool to 0°C. Carefully quench with saturated

(50 mL). Caution: Gas evolution.

o Workup: Separate layers. Extract aqueous layer with ether (3 x 50 mL). Combine organics,
dry over

, and concentrate in vacuo.
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 Purification: Recrystallize from hexane/ether (10:1) to yield 2-methyl-2-adamantanol as white
crystals.

o Yield Expectations: 85-95%.
o QC Check:

NMR should show a sharp singlet for the methyl group at

ppm.

Protocol B: Ritter Reaction (Access to 2-Amino-2-
methyladamantane)

Converting the tertiary alcohol to an amine is a key transformation for drug synthesis (e.g.,
Somantadine analogs).

Reagents:
o 2-Methyl-2-adamantanol (from Protocol A)
» Acetonitrile (Solvent & Reactant)

e Sulfuric Acid (conc.[1][2]

)

e Thiourea / Acetic Acid (for hydrolysis)
Procedure:

e Reaction: To a stirred solution of 2-methyl-2-adamantanol (1.66 g, 10 mmol) in acetonitrile
(15 mL) at 0°C, add conc.

(3 mL) dropwise.

 Stirring: Allow to warm to room temperature and stir for 12 hours. The mixture will become

homogeneous.
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¢ Intermediate Isolation: Pour onto ice-water. Extract with

. The product is the N-acetyl derivative.

o Hydrolysis (Optional for Free Amine): Reflux the N-acetyl intermediate with NaOH/Ethylene
Glycol or HCI/EtOH to liberate the free amine.

o Note: The steric bulk of the methyl group makes hydrolysis slower than in unsubstituted
adamantanes.

Protocol C: Radical Bromination (Bridgehead
Functionalization)

Critical Warning: Unlike simple adamantane, bromination of 2-MeAd with neat

is messy due to rearrangement. The following protocol uses controlled conditions to favor the
1-bromo-2-methyladamantane product.

Reagents:
» 2-Methyladamantane[3][4][5][6][7]
e Bromine (

)8l

 lron powder (Catalytic, Lewis acid source - Use sparingly) or better, N-Bromosuccinimide
(NBS) in

(or trifluorotoluene as a green alternative).
Recommended NBS Protocol (Higher Selectivity):
¢ Dissolve 2-MeAd (1.5 g, 10 mmol) in trifluorotoluene (20 mL).
e Add NBS (1.95 g, 11 mmol) and AIBN (10 mol%).

e Reflux for 4 hours.
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o Filtration: Cool, filter off succinimide.

 Purification: The product mixture will likely contain C1-Br (major) and C5-Br (minor) isomers.
Separation requires careful column chromatography (Hexane/DCM gradient).

Analytical Data Summary
2-

2-Methyl-2- 1-Bromo-2-
Property
Methyladamantane = adamantanol methyladamantane
MW ( g/mol ) 150.26 166.26 229.16
State White Solid White Crystalline Solid  Off-white Solid
Melting Point ~144-146°C 215-219°C 98-100°C
Key NMR Signal 0.9-1.1 (d, Me) 1.35 (s, Me) 1.2 (d, Me, split by
H2)
Solubility Hexane, DCM Ether, MeOH Hexane, DCM

Applications in Drug Discovery
Lipophilicity Modulation ("The Lipophilic Bullet")

Incorporating 2-MeAd into a drug scaffold typically increases

by ~0.5 to 1.0 unit compared to the unsubstituted adamantane. This is used to:

o Enhance BBB Penetration: Critical for CNS drugs (e.g., Memantine analogs).

 Increase Half-life: The steric bulk of the methyl group at C2 hinders enzymatic approach to
the cage, reducing clearance rates.

Case Study: 2-Methyl-rimantadine

Studies have shown that introducing a 2-methyl group to the rimantadine scaffold alters the
viral channel binding kinetics. The methyl group forces the adamantane cage into a specific
orientation within the M2 proton channel of the Influenza A virus, potentially overcoming
resistance mutations that affect the binding of the symmetric parent compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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